molecular formula C11H11N3 B13849939 5-(5-Methylpyridin-2-yl)pyridin-2-amine

5-(5-Methylpyridin-2-yl)pyridin-2-amine

Cat. No.: B13849939
M. Wt: 185.22 g/mol
InChI Key: BZKZCWZHFZFNNZ-UHFFFAOYSA-N
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Description

5-(5-Methylpyridin-2-yl)pyridin-2-amine is a bipyridylamine derivative characterized by a pyridin-2-amine core substituted with a 5-methylpyridin-2-yl group at the 5-position. These analogs often differ in substituents on the pyridine rings, which critically influence their pharmacological profiles and physicochemical properties .

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

5-(5-methylpyridin-2-yl)pyridin-2-amine

InChI

InChI=1S/C11H11N3/c1-8-2-4-10(13-6-8)9-3-5-11(12)14-7-9/h2-7H,1H3,(H2,12,14)

InChI Key

BZKZCWZHFZFNNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=CN=C(C=C2)N

Origin of Product

United States

Preparation Methods

Traditional and Improved Processes

2-Amino-5-methylpyridine is a pivotal intermediate for synthesizing the target compound. Established methods include:

  • Reaction of 3-methylpyridine with sodium amide in an inert diluent at elevated temperature and pressure, yielding 2-amino-5-methylpyridine via nucleophilic substitution at the 2-position. This method requires strict dryness and handling of reactive sodium amide, posing safety and cost challenges.

  • Reaction of 3-methylpyridine with alkylamine sodium salts , followed by dealkylation using hydrogen bromide or hydrogen iodide, producing 2-amino-5-methylpyridine. This approach also demands rigorous dryness and involves metallic sodium as starting material.

Novel Process Using 3-Methylpyridine 1-Oxide

A more recent and efficient process involves:

  • Step 1: Reacting 3-methylpyridine 1-oxide with a trialkylamine (e.g., trimethylamine) and an electrophilic compound such as thionyl chloride in a suitable solvent (e.g., methylene chloride) at low temperature (below 0°C). This forms an ammonium salt intermediate.

  • Step 2: Treating the intermediate with hydrogen bromide solution at room temperature, followed by distillation of solvent and heating to 150–220°C to induce dealkylation and formation of 2-amino-5-methylpyridine. The reaction is monitored by thin layer chromatography. Workup involves neutralization with sodium hydroxide, extraction with ethyl acetate, drying, and solvent removal.

This method offers improved isomer purity, higher yield (up to 95% theoretical), and avoids the use of metallic sodium, enhancing safety and cost-effectiveness.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Yield (%) Notes
1 3-methylpyridine 1-oxide + trimethylamine + thionyl chloride in methylene chloride -10°C to 0°C, then room temp overnight Intermediate formed Formation of ammonium salt intermediate
2 Hydrogen bromide solution, distillation of solvent, heating 150–220°C Up to 95% Dealkylation to 2-amino-5-methylpyridine, TLC monitored

Synthesis of 5-(5-Methylpyridin-2-yl)pyridin-2-amine

While direct literature on the preparation of this compound is limited, analogous synthetic strategies can be inferred from related compounds and known pyridine coupling methods:

  • Amination of halogenated pyridines: Starting from 2-halopyridines, nucleophilic aromatic substitution with amines such as 5-methylpyridin-2-amine or its derivatives under basic conditions can form the desired bi-pyridinyl amine linkage.

  • Cross-coupling reactions: Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) between 5-bromo-2-methylpyridine and 2-aminopyridine derivatives can be employed to construct the biaryl amine structure efficiently.

  • Use of intermediates like 2-amino-5-methylpyridine: This intermediate can be further functionalized or coupled with pyridin-2-amine units to yield the target compound.

Supporting Research Findings and Analytical Data

  • Nuclear Magnetic Resonance (NMR): ^1H NMR spectra confirm the substitution pattern and purity of intermediates such as 2-amino-5-methylpyridine, showing characteristic aromatic proton signals and methyl group singlets.

  • Chromatographic Purity: Gas chromatography and thin layer chromatography are used to monitor reaction progress and purity, with impurities like 2-amino-3-methylpyridine typically under 1% in optimized processes.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weights of intermediates and final products, supporting structural assignments.

Summary Table of Preparation Methods

Compound/Intermediate Method Description Key Reagents Reaction Conditions Yield (%) Reference
2-Amino-5-methylpyridine Reaction of 3-methylpyridine 1-oxide with trialkylamine and electrophilic reagent; dealkylation with HBr 3-methylpyridine 1-oxide, trimethylamine, thionyl chloride, HBr -10°C to 220°C, solvent distillation, heating Up to 95%
This compound Coupling of 2-amino-5-methylpyridine with pyridin-2-amine derivatives via nucleophilic substitution or Pd-catalyzed amination 2-amino-5-methylpyridine, 2-halopyridine or derivatives, Pd catalyst Moderate heating, basic conditions Not explicitly reported Inferred from

Chemical Reactions Analysis

Types of Reactions: 5-(5-Methylpyridin-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-(5-Methylpyridin-2-yl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of heterocyclic compounds and coordination complexes .

Biology and Medicine: Its structural properties make it a candidate for drug design and discovery, especially in targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of advanced materials and catalysts .

Mechanism of Action

The mechanism of action of 5-(5-Methylpyridin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to interact with enzymes and receptors in biological systems, influencing various biochemical processes .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents/Modifications Molecular Weight Key Features Reference
5-(2-Methoxypyridin-3-yl)pyridin-2-amine 2-Methoxy group on pyridine ring 201.23 g/mol Enhanced solubility due to methoxy group; used in kinase inhibitor research
KRC-108 (GRK2/5 inhibitor) Benzo[d]oxazol-2-yl and piperidinyl groups 359.42 g/mol Selective G-protein-coupled receptor kinase inhibitor; improved CNS penetration
PQR620 (mTORC1/2 inhibitor) Difluoromethyl and triazine substituents 458.35 g/mol High brain penetrance; potent antitumor and antiepileptic activity
N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine 4-Fluorophenyl-oxadiazole moiety 285.28 g/mol Antibacterial (MIC: 4–8 µg/mL) and antifungal (MIC: 4 µg/mL) activity
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine 4-Ethylpiperazinylmethyl group 220.31 g/mol Lipophilic backbone; potential CNS-targeted drug candidate

Notes:

  • Methoxy or fluorophenyl groups enhance solubility or target affinity .
  • Bulky substituents (e.g., benzo[d]oxazol-2-yl) improve kinase selectivity .
  • Halogenation (e.g., difluoromethyl) optimizes blood-brain barrier penetration .
Anticancer Activity
  • Compound 1f (N-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine): Selective cytotoxicity against HOP-92 (non-small cell lung cancer) .
  • PQR620: Inhibits mTORC1/2 kinase (IC₅₀ < 10 nM), suppressing tumor growth in ovarian carcinoma xenografts .
Antimicrobial Activity
  • Compound 1b (N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine) :
    • MIC of 4–8 µg/mL against bacterial strains like Staphylococcus aureus .
  • Compound 1c (N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine) :
    • MIC of 4 µg/mL against fungal pathogens like Candida albicans .
Kinase Inhibition
  • KRC-108 :
    • Selective GRK2/5 inhibitor (IC₅₀: 0.5–1.0 µM), relevant for cardiovascular diseases .
  • Crizotinib: Contains a pyridin-2-amine core; targets ALK/ROS1 kinases in non-small cell lung cancer .

Pharmacokinetic and Pharmacodynamic Profiles

Compound LogP Solubility (µg/mL) Plasma Half-Life (h) Brain/Plasma Ratio
PQR620 2.8 12.5 >5 0.8
5-(2-Methoxypyridin-3-yl)pyridin-2-amine 1.5 45.2 N/A N/A
KRC-108 3.2 8.3 3.5 0.6

Key Trends :

  • Higher LogP correlates with improved CNS penetration but reduced aqueous solubility.
  • Methoxy groups enhance solubility without compromising target binding .

Q & A

Q. What are the standard synthetic routes for preparing 5-(5-Methylpyridin-2-yl)pyridin-2-amine, and how is purity ensured?

The compound is typically synthesized via nucleophilic substitution reactions. For example, 5-methyl-2-chloropyridine can react with aniline derivatives in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF under reflux conditions . Purification involves recrystallization or column chromatography, with analytical techniques such as NMR and TLC used to confirm purity (>95%) and structural integrity .

Q. Which biological activities have been reported for this compound, and what assays are used to evaluate them?

Pyridin-2-amine derivatives are studied for antibacterial, anticancer, and receptor-binding activities. Antibacterial screening often uses agar diffusion assays against Staphylococcus aureus and Escherichia coli, while cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., HeLa) . Receptor-binding studies employ fluorescence polarization or surface plasmon resonance (SPR) to quantify interactions .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromaticity .
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation .
  • HPLC : To assess purity (>98%) and monitor reaction progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

Design of Experiments (DoE) approaches, such as factorial design, can systematically vary parameters (temperature, solvent ratio, catalyst loading). For instance, increasing DMF volume by 20% and reducing reaction time to 6 hours improved yields from 65% to 82% in analogous pyridin-2-amine syntheses . Computational tools (e.g., density functional theory) predict transition states to identify rate-limiting steps .

Q. How do structural modifications (e.g., fluorination or methyl group addition) impact biological activity?

Quantitative Structure-Activity Relationship (QSAR) models reveal that lipophilicity (Log P) and steric parameters (molar refractivity) correlate with antibacterial potency. For example, adding a trifluoromethyl group increases Log P by 1.2 units, enhancing membrane permeability but potentially reducing solubility . Molecular docking (e.g., AutoDock Vina) identifies binding poses in enzyme active sites, guiding rational design .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Meta-analyses of published data combined with controlled replication studies are essential. For example, discrepancies in cytotoxicity (IC₅₀ ranges: 10–50 µM) may arise from differences in cell culture conditions (e.g., serum concentration). Standardizing protocols (e.g., ATP-based viability assays) and validating results across multiple cell lines reduce variability .

Q. How can computational modeling accelerate the discovery of derivatives with enhanced properties?

Molecular dynamics simulations predict stability in biological environments, while machine learning models (e.g., Random Forest) classify compounds by activity based on descriptors like topological polar surface area (TPSA) and hydrogen-bonding capacity . For instance, derivatives with TPSA < 70 Ų show improved blood-brain barrier penetration in in silico models .

Q. What non-medicinal applications exist for this compound in materials science?

The compound’s π-conjugated system and electron-rich amine group enable applications in organic semiconductors. Its integration into metal-organic frameworks (MOFs) enhances catalytic activity in CO₂ reduction, as shown by cyclic voltammetry studies achieving Faradaic efficiencies >75% .

Q. How are toxicity and pharmacokinetic properties evaluated preclinically?

In vitro hepatotoxicity is assessed using CYP450 inhibition assays, while in silico tools (e.g., ProTox-II) predict LD₅₀ values and organ-specific toxicity. Metabolic stability is tested in microsomal assays (e.g., human liver microsomes), with LC-MS/MS quantifying metabolite formation .

Q. What cross-disciplinary approaches integrate this compound into broader research?

Combining synthetic chemistry with biophysical techniques (e.g., isothermal titration calorimetry) elucidates binding thermodynamics. For example, ΔG values of −8.2 kcal/mol for kinase inhibition align with crystallographic data (PDB: 2KR) showing hydrogen bonds to ATP-binding pockets . Collaborative workflows between computational chemists and experimentalists streamline lead optimization .

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